3-(pyrimidin-2-yl)-1-[3-(pyrimidin-2-ylsulfanyl)propyl]urea
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Overview
Description
3-(pyrimidin-2-yl)-1-[3-(pyrimidin-2-ylsulfanyl)propyl]urea is an organic compound that features a urea core substituted with pyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyrimidin-2-yl)-1-[3-(pyrimidin-2-ylsulfanyl)propyl]urea typically involves the following steps:
Formation of the pyrimidin-2-ylsulfanyl intermediate: This can be achieved by reacting pyrimidine-2-thiol with an appropriate alkylating agent under basic conditions.
Coupling with isocyanate: The intermediate is then reacted with an isocyanate derivative to form the urea linkage. This step often requires a catalyst and is performed under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(pyrimidin-2-yl)-1-[3-(pyrimidin-2-ylsulfanyl)propyl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the urea linkage.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Cleaved urea derivatives.
Substitution: Various substituted pyrimidinyl derivatives.
Scientific Research Applications
3-(pyrimidin-2-yl)-1-[3-(pyrimidin-2-ylsulfanyl)propyl]urea has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(pyrimidin-2-yl)-1-[3-(pyrimidin-2-ylsulfanyl)propyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinyl groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to inhibition or activation of biological pathways, depending on the context.
Comparison with Similar Compounds
Similar Compounds
3-(pyrimidin-2-yl)-1-[3-(pyrimidin-2-yl)propyl]urea: Lacks the sulfanyl group, which may affect its reactivity and biological activity.
3-(pyrimidin-2-yl)-1-[3-(pyrimidin-2-ylsulfonyl)propyl]urea:
Uniqueness
3-(pyrimidin-2-yl)-1-[3-(pyrimidin-2-ylsulfanyl)propyl]urea is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
The compound 3-(pyrimidin-2-yl)-1-[3-(pyrimidin-2-ylsulfanyl)propyl]urea is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C12H15N5S. The structure features two pyrimidine rings and a urea functional group, which may contribute to its biological activity through various mechanisms.
Anticancer Properties
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, chloroethyl pyrimidine nucleosides have been shown to inhibit cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells . The mechanism often involves the disruption of nucleic acid synthesis, which is critical for cancer cell growth.
Antimicrobial Activity
Pyrimidine derivatives have also been evaluated for their antimicrobial effects. For example, ferrocene-pyrimidine conjugates have shown promising antiplasmodial activity against Plasmodium falciparum, indicating that structural modifications in pyrimidines can enhance their efficacy against microbial pathogens .
The biological activity of this compound may be attributed to its ability to interact with specific enzymatic pathways. Pyrimidines are crucial in nucleotide synthesis; thus, inhibiting enzymes involved in these pathways can lead to reduced proliferation of both cancerous and microbial cells .
Study 1: Inhibition of Tumor Growth
A study investigating the effects of pyrimidine derivatives on tumor growth found that compounds similar to this compound significantly inhibited tumor growth in xenograft models. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways .
Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of pyrimidine derivatives, demonstrating that specific modifications could enhance their effectiveness against resistant bacterial strains. The results indicated that the presence of sulfanyl groups increased binding affinity to bacterial enzymes, leading to higher antibacterial activity .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-pyrimidin-2-yl-3-(3-pyrimidin-2-ylsulfanylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6OS/c19-11(18-10-13-4-1-5-14-10)15-8-3-9-20-12-16-6-2-7-17-12/h1-2,4-7H,3,8-9H2,(H2,13,14,15,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCKFCJPHKALPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)NCCCSC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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